![molecular formula C8H7BrN4O2S B12585397 Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate CAS No. 619296-61-6](/img/structure/B12585397.png)
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H7BrN4O2S. This compound is characterized by the presence of a bromothiophene ring and a tetrazole ring, which are connected through a methyl acetate group. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene.
Tetrazole Formation: The bromothiophene intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Esterification: The final step involves the esterification of the tetrazole intermediate with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of thiophene using bromine or N-bromosuccinimide (NBS).
Catalytic Tetrazole Formation: Use of industrial catalysts to facilitate the formation of the tetrazole ring.
Continuous Esterification: Continuous esterification process using methyl acetate and an acid catalyst in a flow reactor to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and tetrazole rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or tetrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate can be compared with similar compounds such as:
Methyl 2-(5-bromothiophen-2-yl)acetate: Lacks the tetrazole ring, making it less versatile in certain chemical reactions.
5-(5-Bromothiophen-2-yl)-2H-tetrazole: Lacks the ester group, which may limit its solubility and reactivity in some contexts.
Methyl [5-(2-thienyl)-2H-tetrazol-2-yl]acetate:
Eigenschaften
CAS-Nummer |
619296-61-6 |
|---|---|
Molekularformel |
C8H7BrN4O2S |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
methyl 2-[5-(5-bromothiophen-2-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C8H7BrN4O2S/c1-15-7(14)4-13-11-8(10-12-13)5-2-3-6(9)16-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ZUJFKGSRLDUYKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1N=C(N=N1)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


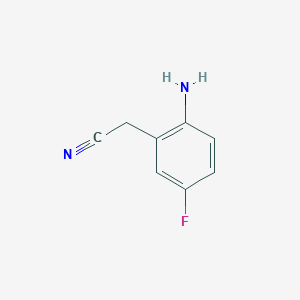
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
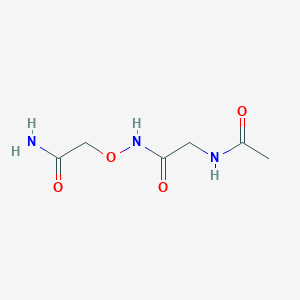
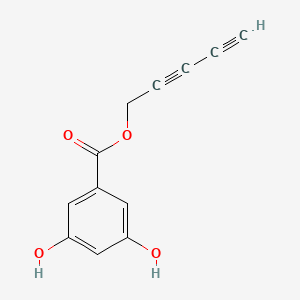
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
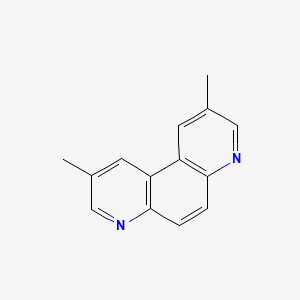
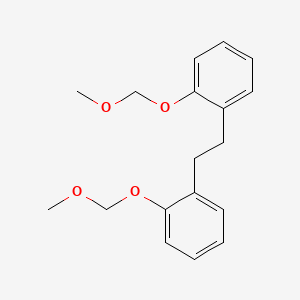
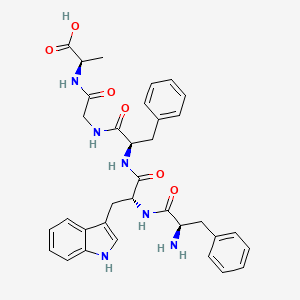

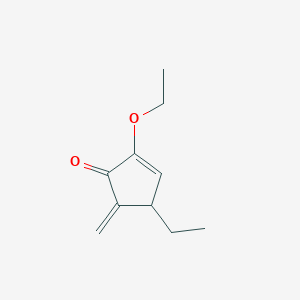
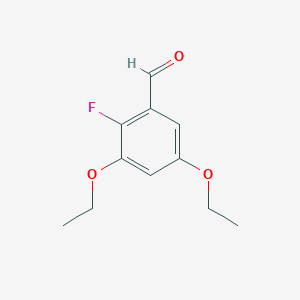
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)
